molecular formula C13H11F3N2O2 B608702 4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one CAS No. 1425511-32-5

4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one

Número de catálogo B608702
Número CAS: 1425511-32-5
Peso molecular: 284.24
Clave InChI: QBQMUMMSYHUDFM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-amino acid oxidase (DAAO) inhibitor

Aplicaciones Científicas De Investigación

Cardiovascular and Cardiotonic Properties

The compound has been investigated for its cardiovascular effects and potential as a cardiotonic agent. Research indicates that it may offer positive inotropic effects without causing an elevation in heart rate or excessive hypotension. Its high oral bioavailability suggests its potential utility in the pharmacological treatment of congestive heart failure (Yoshimura et al., 1999).

Anti-inflammatory and Antinociceptive Properties

Studies show that certain pyridazinone compounds, including this derivative, may act as potent and selective COX-2 inhibitors. They have exhibited significant anti-inflammatory and antinociceptive effects in various animal models, suggesting their potential use in treating pain and inflammation associated with conditions like arthritis (Asif, 2016).

Antihypertensive and Antithrombotic Activities

The compound has demonstrated significant oral antihypertensive activity in rat models. Moreover, it and its derivatives have shown antithrombotic activities comparable to or greater than that of aspirin, indicating its potential use in managing hypertension and thrombotic conditions (Barlocco et al., 1987).

Antihyperglycemic Effects

Pyridazinone derivatives have been explored for their antihyperglycemic effects in diabetic models. They are believed to correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption, marking them as a new class of antihyperglycemic agents (Kees et al., 1996).

Local Anti-inflammatory and Behavioral Effects

Research on PDE4 inhibitors, a class to which this compound belongs, shows promising local anti-inflammatory effects in mouse models of acute inflammation. The compound also shows potential for behavioral studies, with some derivatives not affecting nociceptive threshold or locomotor performance in mice, suggesting their suitability for further studies and potential development as an anti-inflammatory drug for human use (Pieretti et al., 2006).

Anticonvulsant Activity

The compound and its derivatives have been evaluated for their anticonvulsant activity, showing potential as effective agents in this regard. Structure-activity relationship studies suggest that hydrophobicity and the presence of electron-withdrawing substituents on the phenyl ring contribute to the anticonvulsant potency of these compounds (Xu et al., 1991).

Propiedades

Número CAS

1425511-32-5

Nombre del producto

4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one

Fórmula molecular

C13H11F3N2O2

Peso molecular

284.24

Nombre IUPAC

4-hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin- 3(2H)-one

InChI

InChI=1S/C13H11F3N2O2/c14-13(15,16)9-4-1-8(2-5-9)3-6-10-7-11(19)12(20)18-17-10/h1-2,4-5,7H,3,6H2,(H,17,19)(H,18,20)

Clave InChI

QBQMUMMSYHUDFM-UHFFFAOYSA-N

SMILES

O=C1C(O)=CC(CCC2=CC=C(C(F)(F)F)C=C2)=NN1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origen del producto

United States

Synthesis routes and methods

Procedure details

Prepared by the same method as for 4-hydroxy-6-(2-phenylethyl)pyridazin-3(2H)-one (Example 1) from (E)-3,4-bis(benzyloxy)-6-(4-(trifluoromethyl)styryl)pyridazine (Intermediate 44) except that the product was recrystallised from a mixture of heptane and ethyl acetate.
Name
4-hydroxy-6-(2-phenylethyl)pyridazin-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one
Reactant of Route 2
4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one
Reactant of Route 3
4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.